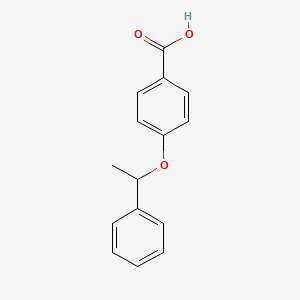

4-(1-Phenylethoxy)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(1-phenylethoxy)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-11(12-5-3-2-4-6-12)18-14-9-7-13(8-10-14)15(16)17/h2-11H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOSZAPCYWBTAOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Architectural Significance of Substituted Benzoic Acids in Organic Chemistry

Substituted benzoic acids are a cornerstone of modern organic chemistry, valued for their versatile reactivity and presence in a multitude of applications. Benzoic acid, a simple aromatic carboxylic acid, consists of a benzene (B151609) ring attached to a carboxyl group. wikipedia.org The true architectural significance arises from the diverse functionalities that can be introduced onto the benzene ring. These substituents profoundly influence the molecule's electronic properties, acidity, and steric profile. nih.govkhanacademy.org

Electron-withdrawing groups, for instance, typically increase the acidity of the carboxylic acid, while electron-donating groups decrease it. libretexts.orglibretexts.org This tunable acidity is fundamental to their role in synthesis and biological interactions. The Hammett equation, a classic principle in physical organic chemistry, uses substituted benzoic acids as a reference standard to quantify the electronic effects of substituents on reaction rates and equilibria. nih.gov

In medicinal chemistry, the substituted benzoic acid scaffold is a privileged structure found in numerous therapeutic agents. Researchers have developed derivatives as potential anticancer agents, demonstrating the framework's utility in creating bioactive molecules. preprints.orgnih.gov For example, certain 2,5-substituted benzoic acid derivatives have been designed as dual inhibitors of anti-apoptotic proteins, which are key targets in cancer therapy. nih.gov Furthermore, other derivatives are explored for their ability to modulate cellular degradation pathways, indicating potential as anti-aging agents. nih.gov Beyond medicine, these compounds serve as crucial intermediates for industrial products, including pharmaceuticals and polymers. chemicalbook.comresearchgate.net

Rationale for Academic Inquiry into 4 1 Phenylethoxy Benzoic Acid

Academic and industrial interest in 4-(1-Phenylethoxy)benzoic acid stems from its distinct molecular architecture, which combines a para-substituted benzoic acid with a chiral phenylethoxy ether group. This structure is recognized as a versatile small molecule scaffold available for research and development purposes. sigmaaldrich.combiosynth.com The rationale for its investigation is rooted in its potential as a sophisticated building block for creating larger, more complex molecules with specific functions.

The compound's structure presents several key features for further chemical modification:

The Carboxylic Acid Group: This functional group is a classic handle for a wide range of chemical transformations, including amidation and esterification, allowing it to be linked to other molecular fragments.

The Aromatic Rings: Both the phenyl and phenoxy rings can be subjected to further substitution, enabling fine-tuning of the molecule's electronic and steric properties.

The Ether Linkage: The ether bond connects the two key aromatic components, providing a specific spatial arrangement and flexibility.

The Chiral Center: The presence of a stereocenter at the benzylic carbon of the phenylethoxy group means the compound can be used in stereoselective synthesis to produce enantiomerically pure target molecules, a critical consideration in drug discovery and materials science.

While specific, published applications for this compound itself are not extensively documented, its structure is analogous to other aromatic ethers and benzoic acids used in high-value applications, such as pharmaceutical intermediates. chemicalbook.comgoogle.com Therefore, the primary driver for its study is its value as a precursor in synthetic chemistry, offering a platform for constructing novel compounds with potential utility in fields like medicinal chemistry and advanced materials.

Overview of Key Research Trajectories for Aromatic Carboxylic Acid Ethers

Retrosynthetic Analysis of the this compound Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available precursors, which helps in planning a logical synthesis. slideshare.net For this compound, two primary disconnections are considered: the ether linkage and the carboxylic acid group.

The most common and strategically sound disconnection is that of the ether bond (C-O). This leads to two key synthons: a 4-hydroxybenzoic acid derivative (a phenoxide precursor) and a 1-phenylethyl electrophile. This pathway points directly towards a Williamson ether synthesis, a robust and widely used method for forming ethers. masterorganicchemistry.com

An alternative disconnection involves breaking the carbon-carbon bond of the aromatic ring to install the carboxylic acid group. This strategy would start with a pre-formed 4-(1-phenylethoxy)benzene core, which is then carboxylated. This can be achieved through methods like Friedel-Crafts acylation followed by oxidation, or carbonylation of an aryl halide.

A graphical representation of the primary retrosynthetic disconnection is shown below:

Figure 1: Retrosynthetic analysis of this compound, highlighting the key ether bond disconnection.

Formation of the Benzoic Acid Moiety

The introduction of a carboxylic acid group onto an aromatic ring is a fundamental transformation in organic synthesis. Several methods are applicable, each with its own advantages and limitations. slideshare.net

A well-established method for preparing aromatic carboxylic acids is the vigorous oxidation of alkyl groups attached to the benzene (B151609) ring. ncert.nic.in Reagents such as potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize primary and secondary alkyl chains to a carboxyl group. ncert.nic.inchemguide.co.uk For a precursor like 4-ethyl-1-(1-phenylethoxy)benzene, the ethyl group could be oxidized to afford the target benzoic acid.

However, a significant consideration is the potential for the oxidizing agent to cleave the ether linkage, which can be sensitive to harsh oxidative conditions. The reaction conditions must be carefully controlled to achieve selective oxidation of the alkyl side chain.

Palladium-catalyzed carbonylation reactions offer a powerful and versatile method for converting aryl halides and triflates into carboxylic acids and their derivatives. researchgate.netnih.gov This approach is highly valuable due to its functional group tolerance. organic-chemistry.org In a potential synthesis of this compound, a precursor such as 4-bromo-1-(1-phenylethoxy)benzene could be subjected to carbonylation.

Modern advancements in this area have led to the development of methods that avoid the use of gaseous carbon monoxide (CO), a toxic and flammable gas. nih.gov For instance, phenyl formate (B1220265) has been used as a CO surrogate in palladium-catalyzed carbonylations, proceeding under mild conditions and tolerating a wide array of functional groups, including ethers. organic-chemistry.orgnih.gov Another approach utilizes molybdenum hexacarbonyl (Mo(CO)₆) as a solid source of CO. rsc.org

| Catalyst System | CO Source | Substrate | Product | Key Features |

| Pd(OAc)₂ / Xantphos | CO gas (1 atm) | Aryl Bromide | Methyl Ester | General system for various nucleophiles. nih.gov |

| Pd(P(t-Bu)₃) or Pd/Xantphos | Phenyl Formate | Aryl Halide | Phenyl Ester | Avoids CO gas; mild conditions (80°C). organic-chemistry.org |

| ImmPd(0)-MNPs | Mo(CO)₆ | Aryl Iodide | Ester/Amide | Heterogeneous, phosphine-free, reusable catalyst. rsc.org |

This table summarizes different palladium-catalyzed carbonylation systems applicable for the synthesis of aromatic esters, which can be hydrolyzed to carboxylic acids.

While seemingly counterintuitive for constructing a carboxylic acid, decarboxylation plays a crucial role in synthetic strategy, often by removing an auxiliary carboxyl group used to control regiochemistry or facilitate another reaction. numberanalytics.comasianpubs.org For instance, a synthetic route might proceed through a dicarboxylic acid intermediate where one carboxyl group is selectively removed.

Recent studies have shown that the decarboxylation of aromatic carboxylic acids can be achieved under various conditions. For example, silver carbonate in the presence of acetic acid can catalyze the protodecarboxylation of heteroaromatic carboxylic acids. organic-chemistry.org In some cases, decarboxylation can be part of a tandem reaction sequence. Bimetallic nanoparticles have been used to catalyze the decarboxylation of hydroxybenzoic acid derivatives to yield substituted phenols. nih.gov In the context of synthesizing complex molecules, a carboxyl group might be used as a directing group to install another substituent in a specific position before being removed. thieme-connect.com

Construction of the Phenylethoxy Ether Linkage

The formation of the aryl-alkyl ether bond is the cornerstone of synthesizing the this compound scaffold.

The Williamson ether synthesis is the most common method for preparing ethers and involves the reaction of an alkoxide with a primary alkyl halide via an Sₙ2 mechanism. masterorganicchemistry.comlibretexts.org For the synthesis of this compound, this typically involves two main steps:

Protection and Deprotonation: The carboxylic acid of 4-hydroxybenzoic acid is usually protected as an ester (e.g., a methyl or ethyl ester) to prevent it from interfering with the subsequent etherification step. The phenolic hydroxyl group is then deprotonated with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the more nucleophilic phenoxide.

Nucleophilic Substitution: The resulting phenoxide is reacted with a 1-phenylethyl halide, such as (1-bromoethyl)benzene (B1216412), to form the ether linkage.

Following the ether formation, the protecting group on the carboxylic acid is removed via hydrolysis to yield the final product. The choice of solvent is critical, with polar aprotic solvents like DMF often enhancing the reaction rate. Phase-transfer catalysts can also be employed to facilitate the reaction, particularly when dealing with reactants of differing solubility. researchgate.net

| Reactant 1 (Phenol) | Reactant 2 (Alkylating Agent) | Base | Solvent | Key Considerations |

| Methyl 4-hydroxybenzoate | Ethyl Bromide | Sodium Ethoxide | Ethanol | Classic two-step process involving protection-etherification-deprotection. |

| 4-Hydroxybenzoic Acid | Diethyl Sulfate | Potassium Carbonate | Acetone | Direct alkylation is possible but requires careful pH control to favor phenoxide formation. |

| Phenol | Benzyl Chloride | Sodium Hydroxide | Water/Surfactant | Aqueous micellar conditions can be used as a green chemistry approach. researchgate.net |

This table presents variants of the Williamson ether synthesis for preparing aryl ethers, adaptable for the synthesis of the target molecule.

Stereoselective Etherification Approaches to Chiral Centers

The formation of the chiral ether linkage in this compound is a key synthetic challenge. Stereoselective etherification methods aim to control the three-dimensional arrangement of the atoms at the chiral center, leading to the desired enantiomer.

One common strategy is the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide. To achieve stereoselectivity, a chiral starting material is employed. For instance, reacting the sodium salt of 4-hydroxybenzoic acid with an enantiomerically pure 1-phenylethyl halide would theoretically yield the corresponding enantiomer of this compound. However, the potential for racemization at the benzylic center, especially under basic conditions or with certain transition metal catalysts, must be carefully managed.

Enantioselective Synthesis of this compound

Achieving high enantiomeric purity in the synthesis of this compound is crucial for its potential applications. Several strategies have been developed to this end, including the use of chiral auxiliaries, asymmetric catalysis, and diastereoselective routes.

Chiral Auxiliary-Mediated Strategies

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed. wikipedia.org For the synthesis of this compound, a chiral auxiliary could be attached to either the 4-hydroxybenzoic acid moiety or the 1-phenylethanol (B42297) precursor.

For example, a chiral auxiliary could be esterified to the carboxylic acid group of 4-hydroxybenzoic acid. The subsequent etherification with 1-phenylethanol could then proceed with the auxiliary directing the approach of the alcohol, leading to a diastereomeric mixture of ether products. After separation of the desired diastereomer, removal of the chiral auxiliary would yield the enantiomerically enriched this compound. Common chiral auxiliaries include oxazolidinones, camphorsultam, and pseudoephedrine. wikipedia.org The choice of auxiliary and reaction conditions is critical for achieving high diastereoselectivity. wikipedia.org

Asymmetric Catalysis in C-O Bond Formation

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. acs.org In the context of this compound synthesis, this would involve the enantioselective formation of the carbon-oxygen (C-O) ether bond.

Various transition metal-catalyzed cross-coupling reactions are powerful tools for constructing C-O bonds. nih.gov For instance, copper-catalyzed Ullmann-type diaryl ether synthesis and palladium-catalyzed Buchwald-Hartwig reactions are widely used. researchgate.net To render these reactions asymmetric, chiral ligands are employed to coordinate with the metal center and induce enantioselectivity. The development of effective chiral ligands and catalytic systems for the asymmetric arylation of secondary alcohols like 1-phenylethanol is an active area of research. organic-chemistry.org Metal-free catalytic systems are also emerging as a viable alternative. acs.org

| Catalyst System | Reaction Type | Key Features |

| Cobalt-catalyzed photoreduction | Enantioselective couplings | Forms axially and centrally dual chiral diaryl ethers with high diastereo- and enantioselectivity. acs.org |

| Diaryliodonium salts | Metal-free diaryl ether synthesis | Fast, high-yielding, and tolerates bulky substituents. acs.org |

| Copper-based nanocatalysts | Ullmann-type C–O cross-coupling | Efficient, reusable, and applicable to a range of aryl halides and phenols. nih.gov |

| Pd(OAc)2 with 1,3-dialkylimidazolinium bromide | C-O cross-coupling | Effective for diaryl ether synthesis. organic-chemistry.org |

Diastereoselective Synthesis Routes

Diastereoselective synthesis involves creating a new stereocenter under the influence of an existing one within the molecule, leading to the preferential formation of one diastereomer over another. In the synthesis of this compound, this can be achieved by using a chiral substrate that induces stereoselectivity in the etherification step.

For example, if a chiral precursor containing a stereocenter is used, the formation of the new stereocenter at the ether linkage can be influenced by the existing chirality, resulting in a diastereomeric mixture where one isomer is favored. Subsequent separation of these diastereomers and removal of the directing group can provide the enantiomerically pure target compound. Multi-component reactions catalyzed by agents like cerium(IV) ammonium (B1175870) nitrate (B79036) have shown promise in creating polysubstituted structures with high diastereoselectivity. researchgate.net

Total Synthesis Strategies Utilizing this compound as a Key Intermediate

While specific total syntheses where this compound is a key intermediate are not extensively documented in the provided search results, its structural motif is present in various complex natural products and pharmaceuticals. Benzoic acid derivatives, in general, are crucial building blocks in organic synthesis. nih.govnih.gov For instance, the synthesis of resveratrol-based natural products has involved the use of substituted benzoic acid precursors. juniperpublishers.com The development of efficient synthetic routes to chiral compounds like this compound is vital for accessing more complex and biologically active molecules.

Advanced Synthetic Protocols and Green Chemistry Considerations

Modern synthetic chemistry places a strong emphasis on developing environmentally benign and efficient processes. imist.mawjpmr.com This includes the use of safer solvents, minimizing waste, and employing catalytic methods. imist.marasayanjournal.co.in

For the synthesis of this compound and related ethers, green chemistry approaches could involve:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields. chemmethod.com

Solvent-free reactions: Conducting reactions without a solvent minimizes waste and potential environmental impact. rasayanjournal.co.in

Use of water as a solvent: Water is an environmentally friendly solvent, and developing synthetic methods that are effective in aqueous media is a key goal of green chemistry. chemmethod.com

Catalytic approaches: As mentioned earlier, catalytic methods are inherently greener than stoichiometric reactions as they reduce waste. nih.govrasayanjournal.co.in The use of reusable nanocatalysts further enhances the green credentials of a synthetic process. nih.gov

Mechanochemical synthesis: This solvent-free approach uses mechanical force to induce chemical reactions and can reduce the environmental impact of chemical manufacturing.

The synthesis of p-hydroxybenzoic acid, a precursor to this compound, has been studied in Mycobacterium tuberculosis, where the enzyme chorismate pyruvate-lyase is responsible for its production. nih.gov This biocatalytic approach offers a potentially green route to this important starting material.

Chemical Transformations of the Carboxylic Acid Functional Group

The carboxylic acid moiety is a versatile functional group that serves as a precursor for the synthesis of esters, amides, and other derivatives. It can also be removed entirely through decarboxylation reactions. turito.com

Esterification is a fundamental transformation of carboxylic acids. iajpr.com For this compound, this typically involves reaction with an alcohol in the presence of an acid catalyst, such as sulfuric acid, in a process known as Fischer esterification.

The mechanism commences with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by the alcohol molecule forms a tetrahedral intermediate. Following a proton transfer, a water molecule is eliminated, and deprotonation of the resulting oxonium ion yields the final ester product and regenerates the acid catalyst. The presence of the bulky 1-phenylethoxy group may introduce some steric hindrance, potentially influencing reaction rates compared to unsubstituted benzoic acid.

Table 1: Typical Conditions for Fischer Esterification of Benzoic Acids

| Component | Role/Type | Examples |

| Carboxylic Acid | Substrate | This compound |

| Alcohol | Reagent | Methanol (B129727), Ethanol, Propanol |

| Catalyst | Acid | Concentrated H₂SO₄, HCl |

| Conditions | Process | Heating under reflux |

This table presents generalized conditions for the esterification of benzoic acid derivatives.

The synthesis of amides from this compound can be achieved through several pathways, offering high selectivity for the carboxylic acid group. A common method involves a two-step process: first, the carboxylic acid is converted to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. This acyl chloride is then reacted with a primary or secondary amine to form the corresponding amide.

Alternatively, direct coupling of the carboxylic acid with an amine can be accomplished using coupling agents. These reagents activate the carboxylic acid to facilitate the nucleophilic attack by the amine, leading to the formation of the amide bond. The reaction is highly selective, as the other parts of the molecule, including the ether linkage and the aromatic rings, are unreactive under these conditions.

Modern synthetic methods allow for the replacement of the carboxylic acid group through decarboxylative coupling reactions. wikipedia.org These transformations, typically catalyzed by transition metals, involve the extrusion of carbon dioxide (CO₂) and the formation of a new carbon-carbon or carbon-heteroatom bond. wikipedia.orgnih.gov

The general mechanism for a metal-catalyzed decarboxylative cross-coupling involves the formation of a metal-carboxylate salt. wikipedia.org This intermediate then undergoes decarboxylation to generate an aryl-metal species, which can participate in a catalytic cycle with a coupling partner, such as an organic halide. wikipedia.orgchemrxiv.org Various catalytic systems, often employing palladium, copper, or iron, have been developed for this purpose. wikipedia.orgnih.govchemrxiv.org For example, photoinduced copper-catalyzed processes have been shown to enable radical decarboxylation at significantly lower temperatures than traditional thermal methods. nih.gov

Table 2: Catalyst Systems for Decarboxylative Coupling of Aromatic Carboxylic Acids

| Catalyst System | Coupling Partner | Bond Formed | Reference |

| Palladium (Pd) | Aryl Halides | C-C (Biaryl) | wikipedia.org |

| Copper (Cu) | Alkynoic Acids | C-C (Alkynyl) | researchgate.net |

| Iron/Nickel (Fe/Ni) | Aryl Iodides | C-C (sp²-sp³) | chemrxiv.org |

| Silver/Copper (Ag/Cu) | Ortho Silicates | C-O (Ether) | nih.gov |

This table summarizes catalyst systems used for various decarboxylative coupling reactions of benzoic acid derivatives.

Aromatic Ring Reactivity and Functionalization

The benzene ring of this compound is substituted with two groups that influence its reactivity toward further functionalization: the electron-withdrawing carboxylic acid and the electron-donating 1-phenylethoxy group.

In electrophilic aromatic substitution (SEAr) reactions, the directing effects of the existing substituents determine the position of the incoming electrophile. uci.edu The carboxylic acid group is a deactivating, meta-directing group, meaning it slows down the reaction and directs incoming electrophiles to the position meta to it. patsnap.comaakash.ac.in Conversely, the ether (-O-R) group is a powerful activating, ortho, para-directing group due to the ability of its oxygen atom's lone pairs to donate electron density into the ring and stabilize the carbocation intermediate. msu.edustudymind.co.uk

When these two groups are present on the same ring, the stronger activating group typically controls the regioselectivity. In this compound, the activating 1-phenylethoxy group dictates the outcome of the reaction. Since the para position is already occupied by the carboxylic acid, electrophilic substitution is strongly directed to the positions ortho to the ether group (which are concurrently meta to the carboxylic acid group). This results in a high degree of regiochemical control.

Table 3: Directing Effects of Substituents on the Benzoic Acid Ring

| Substituent | Position | Electronic Effect | Directing Influence | Overall Effect on Ring |

| -O-CH(Ph)CH₃ | 1 | Electron-donating (Resonance) | ortho, para | Activating |

| -COOH | 4 | Electron-withdrawing (Inductive & Resonance) | meta | Deactivating |

| Predicted Site of Attack | Positions 2 and 6 (ortho to ether) |

Transition metal-catalyzed C-H activation has become a powerful tool for the functionalization of arenes. nih.gov In the case of benzoic acids, the carboxylate group can act as an endogenous directing group, guiding a metal catalyst to selectively activate the C-H bonds at the ortho positions. nih.govresearchgate.net This strategy enables the introduction of various functional groups, such as alkyl or aryl moieties, directly onto the ring adjacent to the carboxylic acid.

For instance, cobalt-catalyzed methods have been reported for the coupling of benzoic acids with alkynes and styrenes, where the carboxylate directs the functionalization to the ortho C-H bond. nih.gov Similarly, palladium and iridium catalysts have been employed for the C-H functionalization of benzoic acids. researchgate.netacs.org While ortho-functionalization is more common due to the directing ability of the carboxylate, methods for achieving meta-C-H functionalization have also been developed, though they often require the use of a specially designed template that directs the catalyst to the more remote position. researchgate.netresearchgate.netdntb.gov.ua These advanced techniques offer alternative pathways to functionalize the aromatic core of this compound with high precision.

Halogenation and Nitration Studies

The reactivity of the aromatic ring of this compound towards electrophilic substitution, such as halogenation and nitration, is governed by the directing effects of its two substituents: the carboxylic acid group (-COOH) and the 1-phenylethoxy group (-O-CH(CH₃)C₆H₅).

The carboxylic acid group is a deactivating, meta-directing substituent. quora.comtruman.edu It withdraws electron density from the benzene ring through both inductive and resonance effects, making the ring less reactive towards electrophiles and directing incoming substituents to the meta position (relative to itself). quora.comyoutube.com Conversely, the alkoxy group is a strongly activating, ortho, para-directing substituent. organicchemistrytutor.comlibretexts.org It donates electron density to the ring via a strong resonance effect, which outweighs its inductive withdrawal, thereby activating the ortho and para positions for electrophilic attack. libretexts.orgyoutube.com

In this compound, these groups are para to each other. The powerful activating and ortho-directing effect of the alkoxy group dominates over the deactivating, meta-directing effect of the carboxylic acid. Therefore, electrophilic substitution is predicted to occur at the positions ortho to the alkoxy group, which are the C3 and C5 positions of the benzoic acid ring.

Studies on the nitration of 4-alkoxybenzoic acids confirm this reactivity pattern. Conventional nitration using a mixture of nitric acid and sulfuric acid leads to substitution at the 3-position (ortho to the alkoxy group). google.com This method, however, can produce side products like dinitro compounds if conditions are not carefully controlled. google.com The reaction proceeds via the formation of a nitronium ion (NO₂⁺) which is attacked by the electron-rich benzene ring. The stability of the resulting carbocation intermediate (sigma complex) is greatest when the electrophile adds to the ortho or para position relative to the activating group, explaining the observed regioselectivity. youtube.com

| Reaction Type | Reagents | Directing Group Influence | Predicted Major Product(s) |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | The activating -OR group directs ortho; the deactivating -COOH group directs meta. The -OR group's effect dominates. | 3-Nitro-4-(1-phenylethoxy)benzoic acid |

| Bromination | Br₂, FeBr₃ | The activating -OR group directs ortho; the deactivating -COOH group directs meta. The -OR group's effect dominates. | 3-Bromo-4-(1-phenylethoxy)benzoic acid |

Reactivity of the Chiral Phenylethoxy Side Chain

The 1-phenylethoxy side chain contains a stereogenic center at the benzylic carbon, which introduces chirality into the molecule. This feature allows for stereospecific reactions that can selectively target or transform this center.

Stereospecific Transformations at the Chiral Center

The chiral benzylic center of the side chain is a key site for stereospecific reactions. These transformations aim to modify the molecule while controlling the three-dimensional arrangement of the atoms, often preserving or inverting the existing stereochemistry.

One prominent method for achieving such selectivity is through enzymatic reactions. While not documented for this exact molecule, extensive research on the enzymatic kinetic resolution of its parent alcohol, 1-phenylethanol, provides a strong precedent. nih.govacs.orgnih.gov Enzymes, such as lipases or acylases, can selectively catalyze reactions like acylation on one enantiomer of a racemic mixture, leaving the other unreacted. nih.govresearchgate.net This process allows for the separation of enantiomers and the creation of enantiomerically pure derivatives. For example, acylase I has been used to catalyze the stereoselective acylation of racemic 1-phenylethanol, showing a preference for the (R)-enantiomer. nih.gov A similar enzymatic approach could theoretically be applied to derivatives of this compound to achieve stereospecific transformations.

Furthermore, transition metal-catalyzed cross-coupling reactions have been developed for stereospecific substitutions at benzylic centers. For instance, nickel-catalyzed Suzuki–Miyaura arylations of tertiary benzylic acetates proceed with stereoretention, demonstrating that a C-O bond at a chiral benzylic center can be replaced by a C-C bond without losing stereochemical integrity. acs.orgacs.org This suggests that if the ether's hydroxyl counterpart were converted to a suitable leaving group (like an acetate), stereospecific C-C bond formation at the chiral center could be achieved.

| Transformation Type | Methodology | Potential Outcome | Relevant Precedent |

|---|---|---|---|

| Kinetic Resolution | Enzymatic acylation | Separation of (R)- and (S)-enantiomers | Lipase-catalyzed resolution of (R,S)-1-phenylethanol. nih.gov |

| Asymmetric Hydrolysis | Enzymatic hydrolysis of an ester derivative | Formation of enantiopure alcohol from a racemic ester | Asymmetric hydrolysis of (±)-1-phenylethyl acetate. researchgate.net |

| Cross-Coupling | Nickel-catalyzed Suzuki-Miyaura reaction of a derived acetate | Stereospecific C-C bond formation with retention of configuration | Arylation of tertiary benzylic acetates. acs.org |

Cleavage of the Ether Bond and Subsequent Reactions

The ether linkage in this compound is susceptible to cleavage under strong acidic conditions, typically with hydrogen halides like HI or HBr. fiveable.memasterorganicchemistry.com The mechanism of this cleavage is highly dependent on the structure of the ether. Given that one side of the ether is an aryl group and the other is a secondary benzylic group, the reaction proceeds via an Sₙ1 mechanism. nih.govacs.org

The reaction is initiated by the protonation of the ether oxygen by the strong acid, which creates a good leaving group (an alcohol). fiveable.mekhanacademy.org Subsequently, the C-O bond cleaves to form the most stable possible carbocation. In this case, cleavage occurs to form the secondary benzylic carbocation (the 1-phenylethyl cation), which is significantly stabilized by resonance with the adjacent phenyl ring. The alternative, a phenyl cation, is highly unstable and does not form. nih.gov

This leads to the formation of two primary products: 4-hydroxybenzoic acid and the 1-phenylethyl cation. The carbocation is then rapidly attacked by the halide nucleophile (e.g., I⁻ or Br⁻) to yield 1-phenylethyl halide. If an excess of the hydrohalic acid is used, any alcohol formed may also be converted to the corresponding alkyl halide. masterorganicchemistry.com

Reaction Mechanism: Sₙ1 Cleavage

Protonation: The ether oxygen is protonated by a strong acid (HX).

Carbocation Formation: The C-O bond breaks, heterolytically, to form a stable secondary benzylic carbocation and 4-hydroxybenzoic acid.

Nucleophilic Attack: A halide ion (X⁻) attacks the carbocation, forming 1-phenylethyl halide.

Rearrangement Mechanisms Affecting the Side Chain

The formation of a carbocation intermediate during the Sₙ1 cleavage of the ether bond opens the possibility for molecular rearrangements. libretexts.org Carbocation rearrangements, such as 1,2-hydride shifts or 1,2-alkyl shifts, occur if they can lead to a more stable carbocation. libretexts.orgmasterorganicchemistry.com

In the specific case of the 1-phenylethyl cation formed from this compound, the positive charge is on a secondary, benzylic carbon. This is already a relatively stable carbocation due to resonance stabilization from the phenyl ring. A potential 1,2-hydride shift from the adjacent methyl group would result in a primary carbocation, which is significantly less stable. Therefore, such a rearrangement is energetically unfavorable and highly unlikely to occur. msu.edu Similarly, a phenyl group shift is not favored.

Consequently, while carbocation rearrangements are a fundamental concept in organic chemistry and can be observed in the cleavage of other ethers with different substitution patterns, they are not expected to be a significant competing pathway for the 1-phenylethyl cation. youtube.com The dominant fate of this intermediate is trapping by a nucleophile present in the reaction mixture. Other complex named rearrangements like the Pinacol, Beckmann, or Favorskii rearrangements require specific functional group arrangements not present here and are not relevant to the simple acid cleavage of this ether. msu.edulibretexts.orgmasterorganicchemistry.com

Catalytic Role and Ligand Design with this compound Derivatives

Derivatives of this compound hold potential in the fields of catalysis and ligand design, primarily due to the combination of a coordinating carboxylic acid group and a chiral side chain. snnu.edu.cnacs.org

The carboxylate group is a versatile coordinating moiety capable of binding to a wide range of metal centers. researchgate.netacs.org This makes benzoic acid derivatives attractive scaffolds for creating ligands for homogeneous catalysis. acs.orgmdpi.com When combined with the chiral 1-phenylethoxy group, the resulting molecule becomes a chiral carboxylic acid (CCA) ligand.

Chiral ligands are crucial for asymmetric catalysis, a field dedicated to synthesizing specific enantiomers of chiral molecules. snnu.edu.cnresearchgate.net Chiral carboxylic acids have emerged as effective ligands or co-catalysts in a variety of metal-catalyzed enantioselective reactions, including C-H functionalization. snnu.edu.cn For instance, the combination of an achiral rhodium or iridium catalyst with a chiral carboxylic acid can create a chiral environment that enables the enantioselective cleavage of C-H bonds. snnu.edu.cn The chiral phenylethoxy moiety in a ligand derived from this compound could impart the necessary stereochemical control for such transformations.

The design of these ligands can be fine-tuned by modifying the substituents on either the benzoic acid ring or the phenyl ring of the side chain to alter the steric and electronic properties, thereby optimizing the ligand's performance for a specific catalytic reaction. nih.govfrontiersin.org

| Catalytic Application | Role of the Ligand | Key Molecular Features |

|---|---|---|

| Asymmetric C-H Activation | Chiral co-catalyst with a transition metal (e.g., Rh, Ir) | Chiral side chain creates an enantioselective catalytic pocket. |

| Asymmetric Hydrogenation | Forms a chiral metal complex to enable enantioselective addition of hydrogen. | Carboxylate group binds the metal; chiral backbone directs substrate approach. |

| Enantioselective Lewis Acid Catalysis | Forms a chiral Lewis acidic complex upon coordination with a metal salt. | The chiral environment differentiates between enantiotopic faces of a prochiral substrate. |

Advanced Characterization Techniques and Structural Elucidation in Research

Spectroscopic Methodologies for Structural Assignment

Spectroscopic techniques are fundamental in piecing together the molecular puzzle of complex organic compounds like 4-(1-Phenylethoxy)benzoic acid.

Multi-dimensional Nuclear Magnetic Resonance Spectroscopy for Complex Structural Determination

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy offers a window into the functional groups present in a molecule. For this compound, Fourier Transform Infrared (FT-IR) and Raman spectroscopy would reveal characteristic vibrational modes.

Based on the analysis of similar benzoic acid compounds, the FT-IR spectrum of this compound is expected to show a broad absorption band for the O-H stretch of the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹, which is characteristic of hydrogen-bonded dimers. sigmaaldrich.com A strong carbonyl (C=O) stretching vibration is anticipated around 1680-1710 cm⁻¹. sigmaaldrich.com The C-O stretching vibrations of the ether linkage and the carboxylic acid would also be present, alongside the characteristic peaks of the aromatic rings. For example, the IR spectrum of benzoic acid shows a prominent C=O stretch at 1685 cm⁻¹ and a C-O stretch at 1292 cm⁻¹. sigmaaldrich.com

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of this compound would likely show a molecular ion peak corresponding to its molecular weight (242.27 g/mol ). chemicalbook.com Common fragmentation patterns for benzoic acid derivatives involve the loss of the carboxylic acid group or cleavage at the ether linkage. For benzoic acid itself, a prominent peak is observed at m/z 105, corresponding to the loss of the hydroxyl group, and another at m/z 77, representing the phenyl cation. youtube.com

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides the most definitive evidence of a molecule's three-dimensional structure in the solid state.

Single Crystal X-ray Diffraction for Absolute Configuration Determination

Although a specific single-crystal X-ray diffraction study for this compound is not publicly documented, this technique would be essential for determining its absolute configuration, given the presence of a chiral center at the ethyl group. For other benzoic acid derivatives, such as 4-[(2-Phenylethyl)amino]benzoic acid, single-crystal X-ray diffraction has been used to determine the precise bond lengths, angles, and torsion angles. nih.goviucr.org In a study of 4-(benzyloxy)benzoic acid, the dihedral angle between the aromatic rings was determined to be 39.76 (9)°. nih.gov

Polymorphism and Pseudopolymorphism Studies in Benzoic Acid Derivatives

Polymorphism, the capacity of a solid material to exist in multiple crystalline forms, is a critical area of study for benzoic acid derivatives due to its significant impact on the physical and chemical properties of the compound, including melting point, solubility, and bioavailability. rsc.orgmdpi.com These different crystal forms, or polymorphs, arise from variations in the arrangement of molecules in the crystal lattice. mdpi.com Benzoic acid and its derivatives are prone to forming hydrogen-bonded dimers, which can then pack in various ways, leading to polymorphism. nih.govrsc.org

Research into the polymorphic behavior of benzoic acid derivatives often involves computational crystal structure prediction and experimental screening. For instance, studies on p-aminobenzoic acid (pABA) have identified multiple polymorphs (α, β, γ, and δ), with analyses revealing the rarity of the β form and the structural similarity between the α and γ forms. rsc.org Similarly, 3-(azidomethyl)benzoic acid has been shown to exhibit conformational polymorphism, where different crystal structures arise from different conformations of the molecule, specifically the azidomethyl group. nih.gov In this case, three distinct polymorphs were identified and characterized, all of which maintained similar carboxylic acid dimer formations and π–π stacking interactions. nih.gov

The crystallization conditions, such as the choice of solvent, play a crucial role in determining which polymorph is obtained. mdpi.comnih.gov For example, three different polymorphs of 3-(azidomethyl)benzoic acid were crystallized from tert-butyl methyl ether, chloroform, and methanol (B129727), respectively. nih.gov In the case of 2,6-dimethoxybenzoic acid, which has three known polymorphs, the addition of certain additives like phenylboronic acid derivatives or polymers such as PEG has been explored to control the polymorphic outcome of crystallization. mdpi.com These studies highlight that the solvent can mediate the transformation between metastable and stable forms. mdpi.com

While specific polymorphism studies on this compound are not extensively documented in the reviewed literature, the principles derived from its structural analogs provide a framework for understanding its potential solid-state behavior. The presence of a chiral center, an ether linkage, and aromatic rings suggests that intermolecular interactions, such as hydrogen bonding of the carboxylic acid groups and π-stacking of the phenyl rings, will govern its crystal packing, making polymorphism a relevant consideration for its characterization.

Table 1: Examples of Polymorphism in Benzoic Acid Derivatives

| Compound | Number of Polymorphs Identified | Key Findings | Reference |

| p-Aminobenzoic acid | 4 (α, β, γ, δ) | Structural analysis of all forms, highlighting the rarity of the β form. | rsc.org |

| 3-(Azidomethyl)benzoic acid | 3 (A, B, C) | Conformational polymorphism originating from the azidomethyl group. | nih.gov |

| 2,6-Dimethoxybenzoic acid | 3 (I, II, III) | Forms I and III are enantiotropically related; additives can influence crystallization outcome. | mdpi.com |

| Benzoic acid | - | Crystal morphology is influenced by solvent due to effects on π-stacking interactions. | rsc.org |

Chromatographic and Separation Techniques for Stereoisomer Analysis

Chiral High-Performance Liquid Chromatography (HPLC) Method Development

The separation of enantiomers is a fundamental challenge in the analysis of chiral compounds like this compound. Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose, relying on the formation of transient diastereomeric complexes between the analyte enantiomers and a chiral selector. phenomenex.com This interaction leads to differential retention times, allowing for separation. phenomenex.com Method development in chiral HPLC is typically a systematic process of screening various chiral stationary phases (CSPs) and mobile phase compositions. phenomenex.comchromatographyonline.com

Chiral Stationary Phases (CSPs): The selection of an appropriate CSP is the most critical step. CSPs are broadly categorized based on the type of chiral selector employed. For carboxylic acids and related structures, several types of CSPs have proven effective:

Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose (B160209) are among the most versatile and widely used CSPs. They offer a broad range of enantioselectivity through a combination of hydrogen bonding, dipole-dipole, and π-π interactions, as well as steric fit within the chiral grooves of the polysaccharide structure. slideshare.netmdpi.com

Pirkle-type Phases: These are based on small, synthetic chiral molecules, like amino acid derivatives, which provide chiral recognition through a "three-point interaction" model involving hydrogen bonds, π-π interactions, and steric hindrance. phenomenex.com

Macrocyclic Glycopeptide Phases: Antibiotics like teicoplanin and vancomycin (B549263) are used as chiral selectors. They possess complex structures with multiple stereogenic centers and functional groups, offering a variety of potential interactions for chiral recognition.

Cyclodextrin-based CSPs: These work on an inclusion principle, where one enantiomer fits more precisely into the chiral cavity of the cyclodextrin (B1172386) molecule. phenomenex.comnih.gov They are particularly effective for separating aromatic compounds.

Mobile Phase Optimization: For structurally related phenoxypropionic acids, successful enantioseparation has been achieved using both normal-phase (e.g., hexane/isopropanol) and reversed-phase conditions. chromatographyonline.compensoft.net In reversed-phase mode, the mobile phase typically consists of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. pensoft.net The pH of the mobile phase is a critical parameter for acidic compounds, as it controls their ionization state and, consequently, their interaction with the CSP. For acidic compounds, additives like trifluoroacetic acid are often used to suppress ionization and improve peak shape. chromatographyonline.com

A common strategy for method development involves screening a set of diverse CSPs under generic gradient or isocratic conditions. phenomenex.com Once a promising separation is identified, the mobile phase composition (e.g., type and concentration of organic modifier, additive) and other parameters like temperature and flow rate are optimized to achieve baseline resolution and suitable analysis time. chromatographyonline.comnih.gov

Table 2: General Chiral HPLC Method Development Strategy

| Step | Action | Common Variables | Purpose |

| 1. Initial Screening | Test analyte on a diverse set of chiral stationary phases (CSPs). | Polysaccharide, Pirkle, Macrocyclic, Cyclodextrin-based columns. | Identify "hit" columns that show any degree of separation. phenomenex.com |

| 2. Mobile Phase Selection | Evaluate different mobile phase modes (Normal, Reversed, Polar Organic). | Hexane/IPA, Acetonitrile/Water, Methanol. | Determine the optimal elution mode for the analyte and CSP combination. pensoft.net |

| 3. Optimization | Fine-tune mobile phase composition and instrumental parameters. | Organic modifier ratio, buffer pH, additives (e.g., TFA, DEA), temperature, flow rate. | Improve resolution, peak shape, and reduce analysis time. chromatographyonline.comnih.gov |

| 4. Validation | Assess method performance. | Linearity, accuracy, precision, robustness. | Ensure the method is reliable and suitable for its intended purpose. longdom.org |

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization Strategies

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique known for its high sensitivity and resolving power. However, for the analysis of polar and non-volatile compounds like carboxylic acids, derivatization is a necessary prerequisite. nih.govcolostate.edu This process involves chemically modifying the analyte to increase its volatility and thermal stability, making it suitable for GC analysis. gcms.cz For chiral analysis, derivatization can be approached in two ways: using a chiral derivatizing agent to form diastereomers that can be separated on a standard achiral column, or using an achiral derivatizing agent followed by separation on a chiral GC column. sigmaaldrich.com

Derivatization of Carboxylic Acids: The primary target for derivatization in this compound is the active hydrogen of the carboxylic acid group. colostate.edu Common derivatization reactions fall into two main categories:

Alkylation (Esterification): This is the most popular method for carboxylic acids, converting them into more volatile esters. gcms.cz

Reagents: Diazomethane is a classic reagent but is toxic and explosive. Safer alternatives include trimethylsilyldiazomethane, or alcohols (like methanol or butanol) in the presence of a catalyst such as BF₃ or HCl. colostate.edu Dimethylformamide-dialkylacetals can also be used. colostate.edu

Silylation: This involves replacing the active hydrogen with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. gcms.cz Silylated derivatives are generally more volatile and thermally stable. gcms.cz

Reagents: A variety of silylating agents are available, with differing reactivity. Common reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.govnih.gov Sometimes a catalyst like trimethylchlorosilane (TMCS) is added to increase the reaction rate. gcms.cz

Strategies for Chiral GC-MS Analysis: For the stereoisomeric analysis of this compound, a derivatization step is essential. One effective strategy involves a two-step process where the carboxylic acid is first esterified. If separation is then performed on a chiral column, an achiral alcohol (like methanol) would be used for the esterification. sigmaaldrich.com

Alternatively, a chiral derivatizing agent, such as a chiral alcohol, can be used to form diastereomeric esters. These diastereomers have different physical properties and can be separated on a standard, non-chiral GC column (e.g., one with a 5% phenyl methyl siloxane stationary phase). koreascience.kr For instance, the use of 2,4,6-trichlorobenzoyl chloride has been shown to be a highly efficient reagent for the selective derivatization of the carboxylic group, enabling subsequent chiral separation on non-chiral columns. koreascience.kr

The choice of derivatization reagent and analytical approach depends on the specific requirements of the analysis, including the presence of other functional groups and the desired sensitivity. gcms.cz The mass spectrometer provides definitive identification of the derivatized analyte based on its mass spectrum and fragmentation pattern.

Table 3: Common Derivatization Reagents for Carboxylic Acids in GC-MS

| Derivatization Type | Reagent | Abbreviation | Derivative Formed | Key Characteristics |

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) Ester | Highly volatile byproducts; reacts readily with acids. gcms.cz |

| Silylation | N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Trimethylsilyl (TMS) Ester | One of the most common silylating reagents; often used with methoximation for complex samples. nih.govnih.gov |

| Alkylation | Boron Trifluoride-Methanol | BF₃-Methanol | Methyl Ester | Commonly used for preparing fatty acid methyl esters (FAMEs). colostate.edu |

| Alkylation | Trimethylsilyldiazomethane | TMS-Diazomethane | Methyl Ester | Safer alternative to diazomethane; reacts quickly and quantitatively. colostate.edu |

Computational and Theoretical Chemistry Investigations of 4 1 Phenylethoxy Benzoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and geometric parameters of molecules. These calculations would typically involve optimizing the molecular geometry of 4-(1-Phenylethoxy)benzoic acid and then computing various electronic and spectroscopic properties.

Electronic Structure, Molecular Orbitals (HOMO-LUMO), and Charge Distribution Analysis

An analysis of the electronic structure of this compound would provide insights into its reactivity and stability. Key parameters derived from such a study would include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energy gap between the HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and more readily undergoes electronic transitions.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution across the molecule, identifying electrophilic and nucleophilic sites. For this compound, one would expect negative potential (red/yellow) around the oxygen atoms of the carboxylic acid and ether linkage, and positive potential (blue) around the acidic hydrogen.

Natural Bond Orbital (NBO) Analysis: This analysis would detail charge delocalization, hyperconjugative interactions, and the nature of the chemical bonds within the molecule.

Despite the utility of these analyses, specific data regarding the HOMO-LUMO gap, MEP surfaces, and NBO analysis for this compound are not available in the reviewed literature.

Conformational Analysis and Potential Energy Surfaces

The structure of this compound possesses several rotatable bonds, specifically around the ether linkage and the ethyl group. A conformational analysis would be necessary to identify the most stable (lowest energy) conformer. This is typically achieved by systematically rotating key dihedral angles and calculating the potential energy at each point to construct a potential energy surface (PES). The global minimum on this surface corresponds to the molecule's preferred three-dimensional structure. No studies detailing the potential energy surface or the global minimum structure for this specific compound were found.

Spectroscopic Property Prediction and Correlation with Experimental Data

DFT calculations are frequently used to predict spectroscopic properties, which can then be compared with experimental data to validate the computational model.

Vibrational Spectroscopy (IR and Raman): Calculations of vibrational frequencies can help in the assignment of experimental IR and Raman spectra.

NMR Spectroscopy: Theoretical calculations of ¹H and ¹³C NMR chemical shifts can aid in the structural elucidation of the molecule.

While experimental spectra for compounds may be available in databases, peer-reviewed studies correlating these experimental results with theoretically predicted values for this compound could not be located.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of their dynamic behavior.

Conformational Flexibility and Rotational Barriers

MD simulations would be an ideal tool to explore the conformational flexibility of this compound in real-time. Such simulations could reveal the energy barriers associated with the rotation around the C-O ether bonds and the C-C bond of the phenylethoxy group. This information is crucial for understanding how the molecule's shape fluctuates under different conditions. No published MD studies investigating these specific rotational barriers were identified.

Computational Elucidation of Reaction Mechanisms

The study of reaction mechanisms through computational methods offers a microscopic view of how chemical transformations occur, including the formation and breaking of bonds, the energies of transition states, and the stability of intermediates. For a molecule like this compound, computational chemistry could be employed to investigate various reactions, such as its synthesis, degradation, or metabolic pathways.

Theoretical Approaches to Reaction Mechanisms:

Density Functional Theory (DFT) is a predominant method used to investigate the reaction mechanisms of organic molecules. By applying DFT, researchers can model the potential energy surface of a reaction, identifying the lowest energy path from reactants to products. This involves locating and characterizing the geometries and energies of stationary points, including reactants, products, intermediates, and transition states.

For instance, in the context of the synthesis of this compound, which could involve the etherification of a 4-hydroxybenzoic acid derivative with a phenethyl halide, computational models could elucidate the reaction pathway (e.g., SN1 vs. SN2 character), the role of the solvent, and the activation energy barriers.

Similarly, the reactivity of the benzoic acid moiety, such as electrophilic aromatic substitution or reactions involving the carboxylic acid group, can be computationally explored. Studies on benzoic acid itself have used quantum chemistry methods to explore reactions with atmospheric radicals like OH, NO3, and SO4−. These studies calculate reaction potential barriers and reaction energies, providing detailed insights into the specific reaction pathways. For example, the addition of an OH radical to the benzene (B151609) ring of benzoic acid has been shown to have different energy barriers depending on the position of attack. Such computational approaches could be applied to this compound to predict its most likely sites of reaction and its environmental fate.

Illustrative Reaction Coordinate Data:

The following table illustrates the type of data that would be generated from a computational study on a hypothetical reaction of this compound, such as its hydroxylation. The values are purely for illustrative purposes.

| Reaction Step | Species | Relative Energy (kcal/mol) | Description |

| 1 | Reactants (this compound + OH radical) | 0.0 | Initial state |

| 2 | Transition State 1 (Ortho-addition) | +5.2 | Energy barrier for OH addition to the ortho position |

| 3 | Intermediate 1 (Ortho-hydroxycyclohexadienyl radical) | -10.8 | Stable intermediate |

| 4 | Transition State 2 (Meta-addition) | +4.5 | Energy barrier for OH addition to the meta position |

| 5 | Intermediate 2 (Meta-hydroxycyclohexadienyl radical) | -12.1 | Stable intermediate |

| 6 | Transition State 3 (Para-addition) | +6.1 | Energy barrier for OH addition to the para position |

| 7 | Intermediate 3 (Para-hydroxycyclohexadienyl radical) | -9.5 | Stable intermediate |

Note: This table is a hypothetical representation of data from a computational chemistry study.

In Silico Design of Novel this compound Derivatives

In silico design involves the use of computational methods to create and evaluate new molecules with desired properties before they are synthesized in a laboratory. This approach can significantly accelerate the discovery of new compounds with enhanced activity for various applications. While specific in silico design studies on this compound are not documented, the general principles are widely applied in drug discovery and materials science.

Methodologies for In Silico Design:

The process of designing novel derivatives of this compound would typically start with the parent molecule as a scaffold. Modifications would then be made to its structure, such as adding or changing functional groups on the phenyl or benzoic acid rings. Computational tools would then be used to predict how these changes affect the molecule's properties.

Quantitative Structure-Activity Relationship (QSAR) models are a key component of in silico design. These models correlate variations in the chemical structure of a series of compounds with their biological activity or a specific property. For example, by calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a set of designed this compound derivatives, a QSAR model could predict their potential efficacy as, for instance, enzyme inhibitors.

Molecular docking is another powerful technique, particularly in drug design. If the biological target of this compound derivatives is known, molecular docking can be used to predict the binding affinity and orientation of the designed molecules within the target's active site. This can help in prioritizing which derivatives to synthesize and test experimentally.

Predicted Properties of Hypothetical Derivatives:

The following table provides an example of the type of data that would be generated in an in silico study aimed at designing novel this compound derivatives with improved properties. The properties listed are hypothetical and for illustrative purposes only.

| Derivative | Modification | Predicted LogP | Predicted Aqueous Solubility (mg/L) | Predicted Binding Affinity (kcal/mol) |

| 1 | Parent Molecule | 4.2 | 50 | -7.5 |

| 2 | Addition of -OH to phenyl ring | 3.8 | 150 | -8.1 |

| 3 | Addition of -Cl to benzoic acid ring | 4.7 | 25 | -7.8 |

| 4 | Replacement of ether with thioether | 4.5 | 40 | -7.9 |

| 5 | Addition of -NH2 to phenyl ring | 3.9 | 120 | -8.5 |

Note: This table is a hypothetical representation of data from an in silico design study.

Through these computational approaches, a large number of potential derivatives can be screened virtually, allowing researchers to focus their synthetic efforts on the most promising candidates, thereby saving time and resources.

Supramolecular Chemistry and Crystal Engineering with 4 1 Phenylethoxy Benzoic Acid

Design Principles for Supramolecular Synthons Involving Carboxylic Acids

Supramolecular synthons are structural units within supermolecules that can be formed and/or assembled by known or conceivable synthetic operations involving intermolecular interactions. Carboxylic acids are powerful building blocks in supramolecular chemistry due to their ability to form robust and predictable hydrogen bonds. The most common and reliable supramolecular synthon involving carboxylic acids is the hydrogen-bonded cyclic dimer, denoted as an R²₂(8) motif. This homosynthon is formed by two carboxylic acid molecules interacting through a pair of O-H···O hydrogen bonds.

The principle of synthon interchangeability suggests that different functional groups with similar geometric and interactive properties can be swapped to create analogous crystal structures. This allows for a systematic approach to modifying the physical and chemical properties of the resulting solid-sate materials.

Formation of Hydrogen-Bonded Architectures

Hydrogen bonding is the dominant intermolecular interaction that governs the self-assembly of 4-(1-phenylethoxy)benzoic acid in the solid state. The strength and directionality of these bonds lead to the formation of well-defined one-, two-, or three-dimensional architectures.

The most anticipated hydrogen-bonding motif in the crystal structure of this compound is the centrosymmetric carboxylic acid dimer. This dimer is a highly stable arrangement that is observed in the crystal structures of a vast number of carboxylic acids. For instance, the closely related 4-[(2-phenylethyl)amino]benzoic acid crystallizes with two molecules in the asymmetric unit, which associate to form an acid-acid dimer through pairwise O-H···O hydrogen bonds. Similarly, 4-(benzyloxy)benzoic acid also forms centrosymmetric acid-acid dimers in its crystal structure.

While the dimer is the most common motif, variations can occur. In some cases, a catemer motif, where carboxylic acid molecules form a chain via single O-H···O hydrogen bonds, can be observed. The preference for a dimer versus a catemer is influenced by factors such as steric hindrance and the presence of competing hydrogen bond acceptors. A survey of the Cambridge Structural Database reveals that the carboxylic acid dimer is significantly more prevalent than the catemer motif.

Table 1: Common Hydrogen-Bonding Motifs in Carboxylic Acids

| Motif | Description | Graph Set Notation | Prevalence |

|---|---|---|---|

| Dimer | Two molecules form a cyclic unit with two hydrogen bonds. | R²₂(8) | High |

Beyond the self-assembly of the pure compound, this compound can be combined with other molecules to form multi-component crystals, such as co-crystals and salts. These are crystalline solids that consist of two or more different molecules in the same crystal lattice.

The formation of co-crystals is guided by the principles of supramolecular synthon hierarchy. When this compound is co-crystallized with a molecule containing a complementary hydrogen-bonding group, such as a pyridine (B92270) or an amide, a heterosynthon can be formed. For example, the O-H···N hydrogen bond between a carboxylic acid and a pyridine is a very robust and predictable interaction. The choice of the co-former molecule can be used to systematically modify the physical properties of the resulting solid, such as solubility and melting point.

The distinction between a co-crystal and a salt is determined by the location of the proton. In a co-crystal, the proton remains on the carboxylic acid group, and the interaction is a hydrogen bond. In a salt, the proton is transferred from the acid to a basic site on the co-former, resulting in an ionic interaction. The ∆pKa rule is often used as a guideline to predict whether a salt or a co-crystal will form. A ∆pKa (pKa of the base - pKa of the acid) greater than 3 generally leads to salt formation, while a ∆pKa less than 0 favors co-crystal formation.

Metal-Organic Frameworks (MOFs) and Coordination Polymers Utilizing this compound as a Ligand

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The carboxylate group of this compound can act as a ligand, coordinating to metal centers to form such extended networks. The deprotonated carboxylate can exhibit various coordination modes, such as monodentate, bidentate chelating, or bidentate bridging, which influences the dimensionality and topology of the resulting framework.

While there are no specific reports on MOFs constructed from this compound, the use of similar carboxylate ligands is widespread in MOF chemistry. The bulky 1-phenylethoxy group would be expected to influence the porosity and interpenetration of the resulting frameworks. The design of MOFs using this ligand would involve selecting appropriate metal centers and reaction conditions to control the self-assembly process and the final structure. The potential applications of such MOFs could include gas storage, separation, and catalysis.

Host-Guest Interactions and Inclusion Chemistry

Host-guest chemistry involves the formation of complexes where one molecule (the host) encapsulates another molecule (the guest). The host molecule typically possesses a cavity or binding site that is complementary in size, shape, and chemical nature to the guest. While this compound itself is unlikely to form a well-defined cavity, its assembly into larger supramolecular structures can create channels or voids capable of including guest molecules.

For example, hydrogen-bonded networks of carboxylic acids can sometimes form porous structures that can trap solvent molecules or other small guests. The bulky nature of the 1-phenylethoxy group in this compound might promote the formation of such inclusion compounds by preventing efficient packing of the molecules. The study of host-guest interactions with this compound would involve crystallizing it in the presence of various potential guest molecules and characterizing the resulting solid-sate structures.

Crystal Engineering Approaches to Control Solid-State Properties

Crystal engineering provides a set of strategies for controlling the solid-sate properties of a material by manipulating its crystal structure. For this compound, these approaches can be used to influence properties such as solubility, dissolution rate, melting point, and mechanical strength.

One of the primary tools of crystal engineering is the formation of multi-component crystals, as discussed in section 6.2.2. By selecting appropriate co-formers, it is possible to create new solid forms with improved properties. For example, co-crystallization with a highly soluble co-former can enhance the aqueous solubility of a poorly soluble active pharmaceutical ingredient.

Polymorphism, the ability of a compound to exist in more than one crystal structure, is another important aspect of crystal engineering. Different polymorphs of a compound can have significantly different physical properties. The control of polymorphism involves a careful selection of crystallization conditions, such as solvent, temperature, and cooling rate, to favor the formation of a desired crystalline form. While no polymorphs of this compound have been reported, it is a possibility for a molecule of its complexity.

The flexible nature of the 1-phenylethoxy group may also play a role in the crystallization behavior and the resulting solid-sate properties. The conformational flexibility of a molecule can impact its nucleation kinetics and the stability of different polymorphic forms.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-[(2-Phenylethyl)amino]benzoic acid |

| 4-(Benzyloxy)benzoic acid |

| Pyridine |

Applications of 4 1 Phenylethoxy Benzoic Acid As a Synthetic Building Block

Role as a Precursor in Multi-Step Organic Synthesis

In the realm of multi-step organic synthesis, 4-(1-Phenylethoxy)benzoic acid serves as a crucial starting material or intermediate. The carboxylic acid functional group is a versatile handle for a wide array of chemical transformations. Standard reactions involving this group, such as esterification, amidation, and reduction to an alcohol, allow for the incorporation of the 4-(1-phenylethoxy)phenyl moiety into larger, more complex molecular frameworks.

The synthesis of this acid itself is a key preliminary step. A common method involves the Williamson ether synthesis, where 4-hydroxybenzoic acid or its corresponding ester is reacted with (1-bromoethyl)benzene (B1216412) in the presence of a base. Once formed, the carboxylic acid can be activated, for example, by conversion to an acyl chloride or by using coupling agents, to facilitate reactions with nucleophiles like amines or alcohols. This reactivity is fundamental to its role as a precursor, enabling chemists to strategically build up molecular complexity.

Synthesis of Complex Molecules and Fine Chemicals

The structural features of this compound make it an attractive component in the synthesis of targeted complex molecules and fine chemicals, particularly in the pharmaceutical and agrochemical industries. The phenylethoxy group can confer desirable properties such as increased lipophilicity or specific steric bulk, which can be crucial for biological activity.

While specific, publicly documented examples of its use in the synthesis of blockbuster drugs are not widespread, the general class of alkoxybenzoic acids is significant in medicinal chemistry. For instance, derivatives of benzoic acid are known to be inhibitors of enzymes such as farnesyltransferase. The synthesis of libraries of such compounds often involves the modification of the benzoic acid core, where a variety of alkoxy groups, including structures analogous to the 1-phenylethoxy group, are introduced to probe the binding pocket of the target enzyme.

Development of Libraries of Derivatives for Structure-Activity Relationship Studies (Methodological Focus)

Structure-activity relationship (SAR) studies are a cornerstone of modern drug discovery and development. These studies involve the systematic modification of a lead compound's structure to understand how these changes affect its biological activity. This compound is an excellent scaffold for such studies due to its modifiable functional group.

The primary methodological approach involves parallel synthesis techniques to create a library of derivatives. Starting with this compound, a diverse range of amides or esters can be generated by reacting it with a collection of different amines or alcohols.

Table 1: Exemplary Library Generation from this compound for SAR Studies

| Starting Material | Reagent | Reaction Type | Resulting Derivative Class |

| This compound | Diverse Amines (R-NH2) | Amidation | 4-(1-Phenylethoxy)benzamides |

| This compound | Diverse Alcohols (R-OH) | Esterification | 4-(1-Phenylethoxy)benzoates |

Each derivative in the library can then be screened for biological activity. The resulting data helps in identifying the key structural features required for potency and selectivity, guiding the design of more effective compounds.

Precursor for Advanced Materials (e.g., liquid crystals, polymers)

The rigid benzoic acid core combined with the flexible ether linkage in this compound makes it a candidate for the synthesis of advanced materials, particularly liquid crystals and polymers.

In the field of liquid crystals, molecules with a rod-like shape (calamitic liquid crystals) are common. Derivatives of 4-alkoxybenzoic acids are well-known to exhibit liquid crystalline properties. By modifying the 1-phenylethoxy group or by extending the molecular structure through the carboxylic acid, it is possible to design molecules that self-assemble into ordered liquid crystalline phases. For example, the esterification of this compound with a phenolic compound that also has a rigid core can lead to the formation of a molecule with the necessary anisotropy to form nematic or smectic phases.

As a precursor for polymers, this compound can be incorporated as a monomer in the synthesis of polyesters or polyamides. The presence of the bulky phenylethoxy side group can influence the polymer's properties, such as its thermal stability, solubility, and mechanical strength. For instance, the conversion of the benzoic acid to a diol or a diamine derivative would allow it to be used in condensation polymerization reactions.

Table 2: Potential Polymerization Applications of this compound Derivatives

| Monomer Derivative | Co-monomer | Polymer Type | Potential Property Influence |

| Diol derived from this compound | Diacid Chloride | Polyester | Increased thermal stability, altered solubility |

| Diamine derived from this compound | Diacid Chloride | Polyamide | Modified mechanical properties, processability |

The specific architecture of the resulting polymers can be tailored by the choice of co-monomers and the polymerization conditions, opening avenues for the creation of new materials with specialized functions.

Future Research Directions and Emerging Opportunities

Exploration of Undiscovered Reactivity Patterns

While the fundamental reactivity of the carboxylic acid and the aromatic rings is understood, the interplay between the chiral phenylethoxy group and these functionalities could lead to novel chemical transformations. Future research should focus on exploring reactions that are influenced by the stereochemistry of the molecule. For instance, investigations into intramolecular cyclizations, where the chiral ether side chain directs the stereochemical outcome of reactions on the benzoic acid ring or its derivatives, could unveil new synthetic pathways to complex chiral molecules.

Another area of interest lies in the activation of the C-H bonds on both the phenyl and phenoxy rings. Recent advancements in transition-metal catalysis have enabled the functionalization of traditionally inert C-H bonds. researchgate.netresearchgate.net Applying these methods to 4-(1-Phenylethoxy)benzoic acid could lead to the development of new derivatives with unique electronic and steric properties. The chirality of the phenylethoxy group could induce stereoselectivity in such C-H activation reactions, a largely unexplored area for this class of compounds.

Furthermore, the ether linkage, while generally stable, could be targeted for cleavage or rearrangement under specific catalytic conditions. Exploring its reactivity towards different Lewis acids or transition metal catalysts could lead to the discovery of novel fragmentation or rearrangement pathways, providing access to other valuable chiral building blocks.

Integration into Flow Chemistry and Automated Synthesis

The principles of flow chemistry, which involve performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offer numerous advantages such as improved safety, scalability, and reaction control. mdpi.comvapourtec.com The synthesis of this compound and its derivatives is well-suited for adaptation to flow chemistry protocols. For example, the etherification of 4-hydroxybenzoic acid derivatives with 1-phenylethanol (B42297) could be optimized in a flow reactor, allowing for precise temperature and residence time control, potentially leading to higher yields and purities. nih.govresearchgate.net